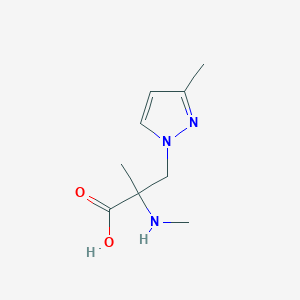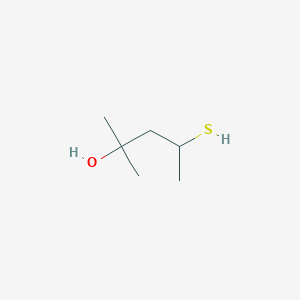![molecular formula C12H23NO5 B13487806 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Deprotection: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. This allows for selective reactions at other sites in the molecule without interference from the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylpentanoic acid
- 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylheptanoic acid
Uniqueness
The uniqueness of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid lies in its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are crucial.
Eigenschaften
Molekularformel |
C12H23NO5 |
|---|---|
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
2-hydroxy-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)18-10(17)13-12(4,5)7-6-8(14)9(15)16/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
UEXJLDCXNOBHSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)

![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)

![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
